![molecular formula C18H13N3O3 B5466090 N-(3-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5466090.png)
N-(3-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
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Overview
Description
N-(3-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical studies. It belongs to a class of drugs called lipoate analogs, which target cancer cells by inhibiting the energy-producing pathways. CPI-613 is currently in clinical trials for the treatment of various types of cancer, including pancreatic cancer, acute myeloid leukemia, and lymphoma.
Mechanism of Action
N-(3-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide targets the energy-producing pathways in cancer cells, specifically the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). This compound inhibits two enzymes in the TCA cycle, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This compound also inhibits two enzymes in the ETC, complex I and II, leading to a decrease in ATP production and an increase in ROS production. The increase in ROS production leads to oxidative stress and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have antitumor effects in various types of cancer cells, including pancreatic cancer, acute myeloid leukemia, and lymphoma. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy. In addition, this compound has been shown to have minimal toxicity in normal cells, making it a promising anticancer drug.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is its relatively simple synthesis method, which can be scaled up for industrial production. Another advantage is its potential for combination therapy with chemotherapy and radiation therapy. However, one limitation of this compound is its specificity for cancer cells, which may limit its efficacy in certain types of cancer. In addition, the optimal dosage and administration schedule of this compound are still being investigated in clinical trials.
Future Directions
There are several future directions for N-(3-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide research. One direction is to investigate the efficacy of this compound in combination with other anticancer drugs, such as immune checkpoint inhibitors and targeted therapies. Another direction is to investigate the potential of this compound in other types of cancer, such as breast cancer and lung cancer. Additionally, further studies are needed to determine the optimal dosage and administration schedule of this compound in clinical trials.
Synthesis Methods
N-(3-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is synthesized by condensation of 3-cyanophenylacetic acid with 1,3-dihydro-2H-isoindol-2,3-dione in the presence of thionyl chloride and DMF. The resulting product is then treated with 2-methyl-2-butene-1-thiol and triethylamine to obtain the final product. The synthesis method is relatively simple and can be scaled up for industrial production.
Scientific Research Applications
N-(3-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to inhibit the energy-producing pathways in cancer cells, leading to cell death. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy. Currently, this compound is in clinical trials for the treatment of various types of cancer, including pancreatic cancer, acute myeloid leukemia, and lymphoma.
properties
IUPAC Name |
N-(3-cyanophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-11(16(22)20-13-6-4-5-12(9-13)10-19)21-17(23)14-7-2-3-8-15(14)18(21)24/h2-9,11H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKAIWUDVDCMLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C#N)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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